3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[c]pyridine core with a prop-1-en-2-yl group and a carbonitrile functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be used to study biological pathways and interactions. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiproliferative effects in cancer treatment.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for various applications requiring specific structural and functional characteristics.
Mechanism of Action
The mechanism by which 3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application, whether in chemical synthesis, biological research, or medicinal use.
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
1-Methyl-3-(prop-1-en-2-yl)benzene: Used in various organic synthesis processes.
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Another compound with a similar prop-1-en-2-yl group.
Uniqueness: 3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile stands out due to its specific structural features and potential applications. Its cyclopenta[c]pyridine core and carbonitrile group contribute to its distinct chemical behavior compared to other similar compounds.
Properties
IUPAC Name |
3-prop-1-en-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8(2)12-11(6-13)10-5-3-4-9(10)7-14-12/h7H,1,3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGIRCOLKNWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=C2CCCC2=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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